2-(4-Fluorophenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a carboxylic acid group at the 4-position and a fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yields but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Fluorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom, which can affect its biological activity.
2-(2-Fluorophenyl)quinoline-4-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different pharmacological properties.
Uniqueness
The presence of the fluorophenyl group at the 2-position of the quinoline ring in 2-(4-Fluorophenyl)quinoline-4-carboxylic acid imparts unique electronic and steric properties, making it a valuable scaffold for drug design and material science .
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSAIQFBELCOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441-28-1 | |
Record name | 2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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